![molecular formula C13H20Cl2N2 B359208 [(3,4-二氯苯基)甲基][2-(二乙氨基)乙基]胺 CAS No. 892565-55-8](/img/structure/B359208.png)

[(3,4-二氯苯基)甲基][2-(二乙氨基)乙基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

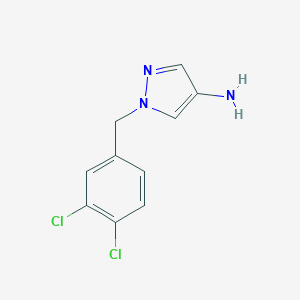

“[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine” is an organic compound . It has a linear formula of Cl2C6H3CH2CH2NH2 . The compound is used as a building block in organic synthesis .

Synthesis Analysis

The compound can be synthesized by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 . This reaction results in the formation of 3,4-Dichlorophenethylamine .

Molecular Structure Analysis

The molecular structure of the compound is represented by the SMILES string NCCc1ccc(Cl)c(Cl)c1 . The InChI key for the compound is MQPUAVYKVIHUJP-UHFFFAOYSA-N .

Chemical Reactions Analysis

The compound may be used to synthesize N-(3′,4′-dichlorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol and 2-[2-(3,4-dichlorophenyl)ethylamino]-1-pyridin-3-ylethanol .

Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.567 (lit.) . It has a boiling point of 280 °C (lit.) and a density of 1.268 g/mL at 25 °C (lit.) .

作用机制

DMBA acts as a dopamine and norepinephrine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor, which means it inhibits the breakdown of dopamine and norepinephrine. These actions result in increased levels of these neurotransmitters in the brain, which can lead to improved mood, cognition, and memory.

Biochemical and Physiological Effects:

DMBA has been shown to have significant effects on the central nervous system. It has been shown to improve cognitive function, memory, and mood in animal models. DMBA has also been shown to have potential applications in the treatment of various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder.

实验室实验的优点和局限性

One advantage of using DMBA in scientific research is its well-established pharmacological properties. It has been extensively studied and its effects on the central nervous system are well understood. Another advantage is its relatively low cost compared to other compounds used in scientific research. However, one limitation is its potential for abuse due to its amphetamine-like properties. Another limitation is its potential for toxicity, which can limit its use in certain experiments.

未来方向

There are several future directions for research on DMBA. One direction is to study its potential applications in the treatment of various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder. Another direction is to study its potential for abuse and toxicity and to develop safer compounds with similar pharmacological properties. Additionally, further research is needed to fully understand the mechanisms of action of DMBA and its effects on the central nervous system.

合成方法

DMBA is synthesized by the reaction of 3,4-dichlorobenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as ethyl acetate and results in the formation of DMBA as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.

科学研究应用

N-(3,4-二氯苯基)甲基草酰胺的合成

该化合物用于合成N-(3,4-二氯苯基)甲基草酰胺 . 该过程涉及在室温下于N2下将N-(3,4-二氯苯基)甲基草酰胺乙酯、乙醇、NaOH和水混合物搅拌过夜 .

三重摄取抑制剂

该化合物用于合成三重摄取抑制剂 . 这些抑制剂正在被开发为一类新型抗抑郁药,据推测它比目前选择性针对血清素或去甲肾上腺素神经传递的抗抑郁药具有更快的起效时间和更好的疗效 .

4-(3,4-二氯苯基)-N-甲基-1,2,3,4-四氢萘胺的合成

该化合物用于合成4-(3,4-二氯苯基)-N-甲基-1,2,3,4-四氢萘胺 . 这些胺有效抑制了血清素、去甲肾上腺素和多巴胺的体外再摄取 .

N-(3′,4′-二氯苯基)乙基-4-氮杂六环[5.4.1.02,6.03,10.05,9.08,11]十二烷-3-醇的合成

该化合物用于合成N-(3′,4′-二氯苯基)乙基-4-氮杂六环[5.4.1.02,6.03,10.05,9.08,11]十二烷-3-醇 .

2-[2-(3,4-二氯苯基)乙基氨基]-1-吡啶-3-基乙醇的合成

安全和危害

The compound is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is hazardous to the respiratory system . The compound has a flash point of 230.0 °F (110 °C) in a closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling the compound .

属性

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl2N2/c1-3-17(4-2)8-7-16-10-11-5-6-12(14)13(15)9-11/h5-6,9,16H,3-4,7-8,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLSWOKOLBTIRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNCC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359126.png)

![7-methyl-2-(2-naphthyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359127.png)

![3-(7-Methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-thiophenecarboxylate](/img/structure/B359128.png)

![2-(3-ethoxy-2-hydroxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359130.png)

![2-Ethoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 4-fluorobenzoate](/img/structure/B359131.png)

![2-Methoxy-4-(7-methyl-4-oxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)phenyl 2-chlorobenzoate](/img/structure/B359133.png)

![Methyl 4-(4-hydroxy-7-methyl-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B359134.png)

![2-[5-(4-chlorophenyl)-2-furyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359138.png)

![7-Methyl-2-(4-methylphenyl)-1,2,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B359142.png)

![2-(6-chloro-1,3-benzodioxol-5-yl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B359143.png)

![2-{4-nitrophenyl}-5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B359152.png)